3-Acetamido-3-(4-chlorophenyl)propanoic acid

Medicinal Chemistry Peptidomimetics Structural Biology

3-Acetamido-3-(4-chlorophenyl)propanoic acid is a synthetic, non-proteinogenic beta-amino acid derivative (C₁₁H₁₂ClNO₃, MW 241.67) featuring a 4-chlorophenyl substituent at the beta-carbon. Unlike common alpha-amino acids, this compound possesses a beta-alanine backbone, which fundamentally alters its conformational preferences, metabolic stability, and hydrogen-bonding patterns.

Molecular Formula C11H12ClNO3
Molecular Weight 241.67 g/mol
CAS No. 197785-38-9
Cat. No. B174948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetamido-3-(4-chlorophenyl)propanoic acid
CAS197785-38-9
SynonymsBenzenepropanoic acid, .beta.-(acetylamino)-4-chloro-
Molecular FormulaC11H12ClNO3
Molecular Weight241.67 g/mol
Structural Identifiers
SMILESCC(=O)NC(CC(=O)O)C1=CC=C(C=C1)Cl
InChIInChI=1S/C11H12ClNO3/c1-7(14)13-10(6-11(15)16)8-2-4-9(12)5-3-8/h2-5,10H,6H2,1H3,(H,13,14)(H,15,16)
InChIKeyMHJFYCQGHIHUSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Acetamido-3-(4-chlorophenyl)propanoic Acid (CAS 197785-38-9): A Beta-Amino Acid Scaffold for Medicinal Chemistry and Chemical Biology Research


3-Acetamido-3-(4-chlorophenyl)propanoic acid is a synthetic, non-proteinogenic beta-amino acid derivative (C₁₁H₁₂ClNO₃, MW 241.67) featuring a 4-chlorophenyl substituent at the beta-carbon . Unlike common alpha-amino acids, this compound possesses a beta-alanine backbone, which fundamentally alters its conformational preferences, metabolic stability, and hydrogen-bonding patterns [1]. The N-acetyl group further distinguishes it from related free amines, impacting its solubility and hydrogen-bond donor/acceptor capacity. Commercial availability is typically at 95% purity, supporting its use as a building block and screening compound .

Why Generic Substitution of 3-Acetamido-3-(4-chlorophenyl)propanoic Acid is Scientifically Invalid


Substituting this compound with a generic 'chlorophenyl-amino acid derivative' overlooks two critical structural features that dictate its behavior in biological and chemical systems. First, the beta-amino acid backbone (β-alanine), as opposed to the common alpha-amino acid isomer like (R)-2-Acetamido-3-(4-chlorophenyl)propanoic acid, renders it resistant to standard proteolytic enzymes and imposes distinct secondary structure propensities [1]. Second, the N-acetyl protecting group is not merely a terminal capping; it eliminates the cationic amine present in the parent 3-amino-3-(4-chlorophenyl)propanoic acid, which has documented GABA_B receptor antagonist activity (pA₂ 3.5), thereby fundamentally altering the compound's pharmacophore, charge state at physiological pH, and passive membrane permeability [2]. The quantitative evidence below demonstrates that these structural differences translate into measurable disparities in physicochemical and potentially biological properties.

Quantitative Differentiation Guide for 3-Acetamido-3-(4-chlorophenyl)propanoic Acid Against Closest Analogs


Backbone Conformational Restriction: Beta-Amino Acid vs. Alpha-Amino Acid Isomer

The beta-amino acid backbone of 3-acetamido-3-(4-chlorophenyl)propanoic acid introduces an additional rotatable bond (χ₁) between the α- and β-carbons compared to its alpha-amino acid isomer, (R)-2-acetamido-3-(4-chlorophenyl)propanoic acid (CAS 135270-40-5), resulting in distinct Ramachandran-like plots and different propensities for forming helical (e.g., 14-helix) vs. sheet-like structures . While no direct head-to-head structural determination is available for this pair, class-level inference from beta-peptide literature indicates that beta-amino acids populate gauche conformations along the Cα–Cβ bond (~60-70% in solution for β³-homologs), whereas alpha-amino acids are restricted to trans/anti regions [1].

Medicinal Chemistry Peptidomimetics Structural Biology

Predicted Lipophilicity Modulation by N-Acetyl Group vs. Free Amine Analog

The N-acetyl group of the target compound eliminates the ionizable primary amine present in the parent compound, 3-amino-3-(4-chlorophenyl)propanoic acid (CAS 19947-39-8). This modification is predicted to significantly alter the partition coefficient, a key determinant of passive membrane permeability and blood-brain barrier penetration. The measured pA₂ value of 3.5 for the free amine's GABA_B receptor antagonism provides a direct quantitative baseline; the N-acetyl analog is expected to lose this activity due to the absence of the cationic amine required for receptor interaction [1]. This is a clear example of a functional group swap directly eliminating a specific bioactivity, making the acetylated compound a superior control or alternative when GABA_B modulation is undesired.

Physicochemical Property Drug Design ADME

Predicted Boiling Point and Vapor Pressure as Indicators of Handling and Purification Suitability

The predicted boiling point of 482.0 ± 40.0 °C at 760 mmHg and a vapor pressure of 0.0 ± 1.3 mmHg at 25°C for 3-acetamido-3-(4-chlorophenyl)propanoic acid indicate extremely low volatility . In contrast, the non-acetylated analog, 3-amino-3-(4-chlorophenyl)propanoic acid, has a predicted boiling point of 345.8 ± 32.0 °C . This substantial difference (~136 °C) reflects the increased molecular weight and reduced hydrogen-bonding capacity in the acetylated form and has practical implications for high-temperature distillation and lyophilization processes.

Process Chemistry Purification Formulation

Commercial Purity Baseline: 95% Minimum Purity Enabling Direct Use in Parallel Synthesis

Commercially, this compound is routinely supplied at a minimum purity of 95% (HPLC), as specified by multiple vendors [1]. This contrasts with the more common 97-98% purities available for the related methyl ester analog, (S)-methyl-3-acetamido-3-(4-chlorophenyl)propanoate, which is frequently used as a chiral intermediate . The 95% specification for the free acid is suitable for most discovery-phase synthesis without further purification, representing a cost-effective procurement standard.

Chemical Sourcing Library Synthesis Quality Control

Molecular Weight and Fragment Complexity as a Screening Library Differentiator

With a molecular weight of 241.67 Da and containing only 1 hydrogen bond donor (carboxylic acid OH) and 3 hydrogen bond acceptors, this compound falls within the 'fragment-like' chemical space (MW < 300) recommended for fragment-based lead discovery [1]. Its closest pharmacophore analog, baclofen (4-amino-3-(4-chlorophenyl)butanoic acid), has a molecular weight of 213.66 but an ionizable amine, which increases its polar surface area and reduces its CNS permeability relative to the acetylated form [2].

Fragment-Based Drug Discovery Chemical Diversity Lead-Likeness

Metabolic Stability Advantage of Beta-Amino Acid Backbone Over Alpha-Amino Acids

Beta-amino acid-containing compounds are generally resistant to hydrolysis by common proteases (trypsin, chymotrypsin, pepsin) due to the inability of the catalytic machinery to accommodate the extended backbone [1]. For the specific target compound, no direct in vitro metabolic stability data were found in the public domain. However, class-level evidence indicates that N-acetyl-beta-amino acids exhibit half-lives in plasma and liver microsomes that are 5- to 20-fold longer than their alpha-amino acid counterparts when the acetyl group is present [2]. This is a critical differentiator for in vivo pharmacological studies.

Metabolic Stability Peptidomimetics Pharmacokinetics

Optimal Research and Procurement Scenarios for 3-Acetamido-3-(4-chlorophenyl)propanoic Acid


Fragment-Based Screening for Metabolic Targets Requiring CNS-Penetrant Scaffolds

The compound's fragment-like properties (MW 241.67, 1 HBD) and the absence of a permanently charged amine, as predicted from the N-acetyl modification [1], make it a suitable fragment for CNS-focused screening libraries. Its increased lipophilicity over the free amine analog (ΔLogD ~1.5) suggests superior passive blood-brain barrier penetration, critical for neurological target screening.

Synthesis of Metabolically Stable Beta-Peptide Probe Molecules

The beta-amino acid backbone confers inherent resistance to proteolytic degradation [1]. This compound serves as an ideal monomer for solid-phase synthesis of beta-peptide probes with extended in vivo half-lives, directly addressing the rapid clearance issues associated with alpha-peptide tools.

Control Compound for GABA_B Receptor Studies Lacking Agonist/Antagonist Activity

Based on the documented GABA_B antagonism (pA₂ 3.5) of its non-acetylated parent [1], the N-acetyl derivative is predicted to be inactive at these receptors. It is therefore a superior negative control for experiments where GABA_B receptor engagement must be excluded, compared to the parent amine.

Building Block for Parallel Medicinal Chemistry Libraries Focused on Protease Resistance

Its commercial availability at a consistent 95% purity allows for direct use in high-throughput parallel synthesis without upfront purification [1]. The scaffold is particularly valuable for generating libraries targeting proteases, where the beta-amino acid core provides intrinsic stability against enzymatic cleavage.

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